
N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide
Overview
Description
N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is 373.14601278 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C19H23N3O3S
- Molecular Weight : 373.5 g/mol
- CAS Number : 708247-07-8
The compound features a piperazine core substituted with a dimethoxyphenyl and a hydroxyphenyl group, which are crucial for its biological interactions.
This compound has been studied for its role as an inhibitor of glutaminyl cyclase (QC), an enzyme involved in the cyclization of N-terminal glutamine residues into pyroglutamic acid. This inhibition may have implications in neurodegenerative diseases, where glutaminergic signaling is disrupted .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. This activity is critical in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegeneration .
Antimicrobial Activity
The compound's structural analogs have shown promising antimicrobial effects, suggesting potential applications in treating infections. The presence of the hydroxyphenyl moiety is believed to enhance this activity by facilitating interactions with microbial cell membranes .
Anticancer Potential
Studies have demonstrated that derivatives of piperazine compounds exhibit cytotoxicity against various cancer cell lines. The ability to inhibit cell proliferation and induce apoptosis has been observed, particularly in colon carcinoma cells .
Case Studies and Research Findings
- Inhibition of Glutaminyl Cyclase :
- Antioxidant Properties :
- Cytotoxicity Against Cancer Cells :
Comparative Table of Biological Activities
Activity Type | Compound Tested | Result |
---|---|---|
Glutaminyl Cyclase Inhibition | This compound | Significant inhibition observed |
Antioxidant Activity | Similar piperazine derivatives | High antioxidant capacity |
Anticancer Activity | Piperazine derivatives | IC50 < 10 µM against colon cancer cells |
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide:
Compound Information
N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide, also referred to as this compound, has the molecular formula C19 H22 Cl N3 O3 S and a molecular weight of 407.92 .
Details
Potential Applications
While the provided search results do not offer explicit case studies or comprehensive data tables specifically for this compound, they do point to areas of research where similar compounds are being explored:
- Tyrosinase Inhibition: Several (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been designed, synthesized, and tested for their inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin biosynthesis . These compounds, including those based on the 4-hydroxyphenylpiperazine group, show potential as therapeutic agents for human diseases related to melanin production .
- Diabetes Treatment: Some synthetic derivatives of bromophenols have demonstrated potential in reducing blood glucose levels and improving insulin signaling . For example, compound 2.5, a synthetic derivative of bromophenol 2.4, has shown promising results in animal models of diabetes . It can interact with PTP1B, improve insulin signaling, and exhibit hypoglycemic activity .
- Melanin-Concentrating Hormone Receptor 1 Antagonists: Piperazine derivatives, such as NGD-4715, are being investigated for the treatment of obesity as melanin-concentrating hormone receptor 1 antagonists .
- Antifungal and Antibacterial Properties: Certain piperazine derivatives have demonstrated antifungal and antibacterial properties .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-16-7-8-18(25-2)17(13-16)20-19(26)22-11-9-21(10-12-22)14-3-5-15(23)6-4-14/h3-8,13,23H,9-12H2,1-2H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVOZGOXHDNSFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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